molecular formula C10H12BrNO B1341753 2-(4-Bromophenyl)-2-methylpropanamide CAS No. 850144-81-9

2-(4-Bromophenyl)-2-methylpropanamide

Cat. No.: B1341753
CAS No.: 850144-81-9
M. Wt: 242.11 g/mol
InChI Key: MNLVTOOFPHQBHB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanamide group

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-2-methylpropanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neural transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species (ROS) within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of key metabolites, which can affect overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, its binding to acetylcholinesterase results in enzyme inhibition, which affects neural transmission . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neural transmission and improved cognitive function . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects on animal health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cell, this compound can interact with intracellular binding proteins, which may influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell can determine its specific effects on cellular processes and overall cell health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method is the bromination of 4-bromotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzyl bromide is then reacted with isobutyramide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Similar in structure but with an acetic acid group instead of a methylpropanamide group.

    4-Bromobenzamide: Contains a benzamide group instead of a methylpropanamide group.

    2-Bromo-2-methylpropanamide: Lacks the phenyl ring, having only the bromine and methylpropanamide groups.

Uniqueness

2-(4-Bromophenyl)-2-methylpropanamide is unique due to the combination of the bromine-substituted phenyl ring and the methylpropanamide group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVTOOFPHQBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590597
Record name 2-(4-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850144-81-9
Record name 2-(4-Bromophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium trimethylsilanolate (purity: 90%)(250 g, 1,800 mmol) was added at room temperature to a solution of 100 g (450 mmol) of 1-bromo-4-(1-cyano-1-methylethyl)benzene (referential compound 1-1) in 1,000 ml of toluene with stirring in an argon stream and the mixture was stirred for 4.5 hours under a condition of heating to reflux. After the reaction was finished, the reaction solution was cooled down to room temperature and 500 ml of water was dropped thereinto. The mixed solution was stirred for 25 minutes at room temperature and the resulting solid was filtered off and washed with 400 ml of water to give 99 g of the title compound as white powder (yield: 92%).
Name
Potassium trimethylsilanolate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-bromophenyl)-2-methylpropanenitrile (3.29 g) in toluene (33 mL) was added potassium trimethylsilanolate (8.37 g) portionwise. After being stirred at reflux temperature for 5 h, the reaction mixture was cooled to room temperature. Water(17 mL) was added to the mixture dropwise. Filtration gave the product (3.28 g, 92%). 1HNMR (CDCl3) 400 MHz δ: 7.49 (d, J=8.7 Hz, 2H), 7.28 (d, J=8.7 Hz, 2H), 5.52-4.93 (m, 2H), 1.57 (s, 6H).
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Yield
92%
Customer
Q & A

Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide?

A1: The crystal structure of this compound reveals the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, generating R22(8) loops []. These dimers are further linked by N—H⋯O hydrogen bonds to form sheets that extend in the (100) plane []. Understanding the hydrogen bonding pattern in this compound provides insights into its solid-state packing, which can be crucial for understanding its physical properties like melting point, solubility, and stability.

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